2-chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide (CAS: 40023-06-1) is a chiral chloroacetamide intermediate primarily utilized in the synthesis of Metrafenone, a key benzophenone fungicide used to control powdery mildew on crops like cereals and grapevines. Its specific structure, featuring a chiral 1-(2-methoxyphenyl)ethyl moiety, is critical for establishing the core scaffold of the final active ingredient. Procurement decisions for this compound are therefore directly linked to its efficiency and purity as a precursor in multi-step agrochemical manufacturing, where consistent quality is essential for downstream reaction performance and final product efficacy.
Substituting 2-chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide with other structurally similar chloroacetamides, such as intermediates for herbicides like metolachlor, is not viable for its intended application. The unique 1-(2-methoxyphenyl)ethyl group is specifically required for the subsequent Friedel-Crafts acylation step that forms the benzophenone core of Metrafenone. Using an incorrect analogue would fail to produce the target fungicide. Furthermore, attempting to use crude or alternative synthetic precursors introduces impurities that can compromise the yield and purity of subsequent reactions, particularly sensitive, catalyst-driven C-C bond formations. This makes procurement of the specified, high-purity intermediate a critical step for de-risking the manufacturing process and ensuring the synthesis of the correct final product.
The viability of this compound as an industrial precursor is demonstrated by a documented synthesis route achieving a 98.5% yield. This process involves the acylation of 1-(2-methoxyphenyl)ethylamine with chloroacetyl chloride in a biphasic toluene/water system with sodium bicarbonate as the base. Such a high, reproducible yield is a key benchmark for process efficiency in commercial manufacturing.
| Evidence Dimension | Chemical Yield |
| Target Compound Data | 98.5% |
| Comparator Or Baseline | Typical multi-step organic synthesis yields, which are often significantly lower. |
| Quantified Difference | Approaches near-quantitative conversion, minimizing material loss. |
| Conditions | Reaction of 1-(2-methoxyphenyl)ethylamine with chloroacetyl chloride in toluene/aqueous NaHCO3. |
For procurement in a manufacturing context, a high and reliable yield directly reduces raw material costs, minimizes waste, and simplifies purification of the final active ingredient.
This intermediate is specifically designed for use in a subsequent Friedel-Crafts acylation, a critical step in the synthesis of Metrafenone. The high purity achievable in its synthesis prevents the introduction of byproducts that could interfere with the Lewis acid catalyst (e.g., AlCl3) used in the C-C bond formation. In contrast, using a crude or poorly defined intermediate mixture risks catalyst deactivation and the formation of impurities that are difficult to remove from the final product.
| Evidence Dimension | Compatibility with Downstream Synthesis |
| Target Compound Data | High compatibility as a purified reactant for Friedel-Crafts acylation. |
| Comparator Or Baseline | Crude reaction mixtures or alternative precursors containing unreacted amines or di-acylated species. |
| Quantified Difference | Not directly quantified, but high purity de-risks a sensitive and critical synthesis step. |
| Conditions | Lewis acid-catalyzed Friedel-Crafts acylation to form the benzophenone core of Metrafenone. |
Procuring a clean, well-characterized intermediate is crucial for ensuring the reproducibility and efficiency of the subsequent, often costly, catalytic step in the manufacturing chain.
The compound contains a stereocenter derived from its chiral amine precursor, 1-(2-methoxyphenyl)ethylamine. This feature is critical because the final fungicide, Metrafenone, is also chiral, and biological activity often resides in a single enantiomer. Using an enantiomerically pure version of this intermediate allows for a direct, enantioselective synthesis of the desired Metrafenone isomer. This approach is significantly more efficient than producing a racemic mixture of the final product, which would then require a costly and wasteful chiral resolution step that discards up to 50% of the material.
| Evidence Dimension | Efficiency of Chiral Synthesis |
| Target Compound Data | Enables direct enantioselective synthesis pathway. |
| Comparator Or Baseline | Racemic synthesis followed by chiral resolution of the final product. |
| Quantified Difference | Avoids the ~50% material loss inherent in resolving a racemate. |
| Conditions | Synthesis of chiral active ingredients where one enantiomer is more active. |
This compound enables a more atom-economical and cost-effective manufacturing process for producing the most biologically active form of the Metrafenone fungicide, a key consideration for industrial procurement.
As a direct precursor with a documented high-yield synthesis pathway, this compound is the material of choice for the large-scale, cost-effective production of Metrafenone. Its high purity ensures reliability in the subsequent Friedel-Crafts acylation step.
For manufacturers aiming to produce the most potent enantiomer of Metrafenone or related chiral benzophenones, procuring an enantiomerically pure form of this intermediate is the optimal strategy. It bypasses the need for inefficient chiral resolution of the final product, improving overall process economy.
In a research and development context, this compound serves as a well-characterized, advanced building block. It allows chemists to reliably synthesize a core scaffold from which novel analogues of Metrafenone can be created and evaluated for improved fungicidal properties or different activity spectrums.